N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
Description
N-{3-[(4-Phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with an acetamide group at position 2 and a 4-phenylpiperazinylmethyl moiety at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine derivatives in central nervous system (CNS) therapeutics, such as antipsychotics and antidepressants .
Properties
Molecular Formula |
C21H27N3OS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C21H27N3OS/c1-16(25)22-21-19(18-9-5-6-10-20(18)26-21)15-23-11-13-24(14-12-23)17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-15H2,1H3,(H,22,25) |
InChI Key |
AVKXEZTVKKTJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzothiophene core. This can be achieved through cyclization reactions involving thiophenes and appropriate reagents. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the acetamide group through acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders and as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound lacks the cyano group at C3 seen in analogs , which may reduce electrophilicity and alter binding affinity.
Pharmacological Implications :
- Sulfonylpiperazine derivatives (e.g., ) are often associated with kinase inhibition due to sulfonamide’s hydrogen-bonding capacity .
- Pyrazine and nitrophenyl groups () may confer antimicrobial or photosensitive properties, diverging from the target compound’s hypothesized CNS focus .
Synthetic Pathways: The synthesis of benzothiophene derivatives commonly involves reflux with K₂CO₃ and CS₂ in ethanol (), suggesting shared methodologies for core structure formation . Piperazine incorporation likely requires nucleophilic substitution or reductive amination, differing from sulfonylation or imine formation in analogs .
Research Findings and Data Gaps
Crystallographic Analysis:
These tools enable precise determination of bond angles and conformations, critical for comparing steric effects of substituents (e.g., phenylpiperazine vs. sulfonylpiperazine) .
Physicochemical Properties:
- LogP : Estimated LogP values (calculated via fragment-based methods) suggest moderate lipophilicity (~3.5), aligning with CNS drug-likeness criteria.
Biological Activity
N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a complex organic compound that has attracted considerable attention in pharmacological research due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and specific case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a phenylpiperazine moiety linked to a tetrahydro-benzothiophene scaffold. This structural configuration is believed to contribute significantly to its biological activity.
Molecular Formula
- Molecular Weight : 339.41 g/mol
- IUPAC Name : this compound
Target Enzymes
The primary targets of this compound include:
- Histone Deacetylases (HDACs) : The compound inhibits HDACs, which play a crucial role in gene expression regulation and cellular processes.
- Acetylpolyamine Amidohydrolases (APAHs) : Inhibition of APAHs disrupts polyamine metabolism, impacting cellular growth and differentiation.
Biochemical Pathways
The inhibition of these enzymes leads to alterations in histone acetylation patterns and polyamine levels, potentially resulting in:
- Disruption of cancer cell proliferation.
- Induction of apoptosis in various cancer cell lines.
Pharmacokinetics
According to Lipinski’s rule of five, the compound's molecular weight and structure suggest favorable absorption and bioavailability characteristics. Its lipophilicity may enhance cellular uptake and distribution within biological systems.
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | A549 (lung carcinoma) | 10 µM | Induction of apoptosis via caspase activation |
| Study 2 | MCF7 (breast cancer) | 8 µM | Inhibition of ERK1/2 signaling pathway |
| Study 3 | K562 (leukemia) | 7.4 µM | Inhibition of Abl protein kinase |
Case Studies
-
Antiproliferative Effects :
A study demonstrated that the compound exhibited significant antiproliferative activity against A549 lung carcinoma cells. The mechanism was linked to the induction of apoptosis through the activation of caspases 3 and 9. -
Inhibition of Kinase Activity :
Another investigation revealed that this compound effectively inhibited the ERK1/2 signaling pathway in MCF7 cells, leading to reduced cell viability and increased apoptosis rates. -
Molecular Docking Studies :
Molecular docking studies have indicated strong binding interactions between the compound and key proteins involved in cancer progression. This suggests potential for development as a targeted therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
